Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate
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Overview
Description
Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate is an organic compound that belongs to the class of phosphinates. Phosphinates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group. This compound has a unique structure that includes a phenyl group, a methylamino group, and an ethyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate typically involves the reaction of a phosphinic acid derivative with an appropriate amine and an alkylating agent. One common method is the reaction of phenylphosphinic acid with 2-(methylamino)benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of the reaction can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The phenyl and ethyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl {[2-(methylamino)phenyl]methyl}phenylphosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphinic acid: Lacks the ethyl and methylamino groups.
Ethyl phenylphosphinate: Lacks the methylamino group.
Methyl {[2-(methylamino)phenyl]methyl}phenylphosphinate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of both the ethyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
91944-71-7 |
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Molecular Formula |
C16H20NO2P |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
2-[[ethoxy(phenyl)phosphoryl]methyl]-N-methylaniline |
InChI |
InChI=1S/C16H20NO2P/c1-3-19-20(18,15-10-5-4-6-11-15)13-14-9-7-8-12-16(14)17-2/h4-12,17H,3,13H2,1-2H3 |
InChI Key |
VZWGEPAIKMCXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1NC)C2=CC=CC=C2 |
Origin of Product |
United States |
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